molecular formula C3H10BrNO2 B14222428 Ethyl(dihydroxy)methylammonium bromide CAS No. 828258-70-4

Ethyl(dihydroxy)methylammonium bromide

Cat. No.: B14222428
CAS No.: 828258-70-4
M. Wt: 172.02 g/mol
InChI Key: MPUVIEGJZFVRLA-UHFFFAOYSA-M
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Description

Ethyl(dihydroxy)methylammonium bromide is a quaternary ammonium compound characterized by a central nitrogen atom bonded to an ethyl group, a methyl group, and two hydroxyl groups, with bromide as the counterion. These compounds serve as precursors for perovskite active layers, where their molecular structure and ionic interactions critically influence crystallinity, stability, and charge transport properties.

Properties

CAS No.

828258-70-4

Molecular Formula

C3H10BrNO2

Molecular Weight

172.02 g/mol

IUPAC Name

ethyl-dihydroxy-methylazanium;bromide

InChI

InChI=1S/C3H10NO2.BrH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MPUVIEGJZFVRLA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(O)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(dihydroxy)methylammonium bromide typically involves the quaternization of ethylamine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:

  • Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
  • The resulting ethyl(dihydroxy)methylamine is then treated with hydrobromic acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl(dihydroxy)methylammonium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl(methyl)amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium iodide (NaI).

Major Products Formed:

Scientific Research Applications

Ethyl(dihydroxy)methylammonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(dihydroxy)methylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets and pathways involved include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ethyl(dihydroxy)methylammonium bromide with analogous ammonium bromides:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₄H₁₃BrNO₂* ~210.06 Ethyl, methyl, dihydroxy Hypothetical: Surfactants, perovskites
Methylammonium bromide (MABr) CH₃NH₃Br 112.97 Methyl Perovskite precursor (e.g., MAPbBr₃)
Formamidinium bromide (FABr) CH₅N₂Br 123.96 Formamidinium cation Wide-bandgap perovskites
Phenylethyl ammonium bromide (PEABr) C₈H₁₂NBr 202.09 Phenyl, ethyl 2D/3D perovskite stabilization
Methacryloyloxy-undecyl-dimethyl ethylammonium bromide C₁₇H₃₃BrNO₂ 379.36 Methacrylate, long alkyl chain Polymerizable surfactants

*Calculated based on substituent groups; exact formula inferred from structural analogs.

Optoelectronic Properties

  • Bandgap Tunability : Bromide content in methylammonium bismuth halides (e.g., MA₃Bi₂Br₉) increases bandgaps linearly from 1.98 eV to 2.51 eV with higher Br substitution . This compound’s larger cation size could reduce halide mobility, suppressing phase segregation in mixed-halide systems.
  • Charge Transport : MABr-based perovskites achieve carrier lifetimes >100 ns due to low trap densities . Hydroxyl groups in this compound might similarly passivate grain boundaries, though steric effects from ethyl groups could reduce crystallinity .

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